molecular formula C17H20FN5O3 B11608710 1-(2-fluorobenzyl)-8-[(3-hydroxypropyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

1-(2-fluorobenzyl)-8-[(3-hydroxypropyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11608710
M. Wt: 361.4 g/mol
InChI Key: YLGNAWBLSMCENO-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure This compound is characterized by the presence of a fluorophenyl group, a hydroxypropylamino group, and two methyl groups attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the purine core, followed by the introduction of the fluorophenyl and hydroxypropylamino groups through a series of substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the fluorophenyl group to a phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropylamino group may yield hydroxypropyl ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group and hydroxypropylamino group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-CHLOROPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • 1-[(2-BROMOPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The presence of the fluorophenyl group in 1-[(2-FLUOROPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs. These properties can enhance its biological activity and make it a more attractive candidate for drug development.

Properties

Molecular Formula

C17H20FN5O3

Molecular Weight

361.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-8-(3-hydroxypropylamino)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H20FN5O3/c1-21-13-14(20-16(21)19-8-5-9-24)22(2)17(26)23(15(13)25)10-11-6-3-4-7-12(11)18/h3-4,6-7,24H,5,8-10H2,1-2H3,(H,19,20)

InChI Key

YLGNAWBLSMCENO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)CC3=CC=CC=C3F)C

Origin of Product

United States

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